1,4-Naphthalenedione, 2,3,6-trimethyl-
Overview
Description
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves organometallic reactions and catalytic processes. For instance, Seyferth and Vick (1977) synthesized 1,8-bis(trimethylsilyl)- and 1,8-bis(trimethylstannyl)-naphthalene by reacting 1,8-dilithionaphthalene with trimethylchlorosilane and trimethyltin chloride, highlighting the use of organometallic reagents in the synthesis of naphthalene derivatives (Seyferth & Vick, 1977).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives plays a crucial role in determining their reactivity and physical properties. Jiang and Wang (2009) developed an approach to prepare different 2-amino-1,4-naphthalenedione and 6-amino-5,8-quinolinedione derivatives, demonstrating the importance of molecular structure in synthetic chemistry (Jiang & Wang, 2009).
Chemical Reactions and Properties
The reactivity of naphthalene derivatives is influenced by their structural framework. Hoefelmeyer, Solé, and Gabbaï (2004) investigated the reactivity of the dimesityl-1,8-naphthalenediylborate anion, revealing insights into the complex chemical behavior of naphthalene-based compounds (Hoefelmeyer, Solé, & Gabbaï, 2004).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of naphthalene derivatives, are critical for their practical applications. Tian et al. (2014) synthesized and characterized oligo(2,6-naphthalene)s, assessing their thermal stability and semiconducting properties, which are essential for materials science applications (Tian et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and interaction with other molecules, is crucial for the application of naphthalene derivatives in synthetic chemistry. Ma et al. (2017) developed a dual-catalyzed cascade reaction for the synthesis of substituted naphthalenes, showcasing the complex chemistry and potential applications of these compounds (Ma et al., 2017).
Scientific Research Applications
Gold(III)-Catalyzed Nucleophilic Addition : Jiang and Wang (2009) developed an efficient approach to prepare different 2-amino-1,4-naphthalenedione derivatives using Gold(III)-catalyzed 1,4-nucleophilic addition. This method allows for the regioselective preparation of these derivatives with a variety of amines, yielding products in moderate to good yields (Jiang & Wang, 2009).
Identification in Cigarette Smoke : Chamberlain and Stedman (1968) identified 2,3,6-Trimethyl-1,4-naphthoquinone in the nitromethane-soluble, neutral fraction of cigarette smoke condensate. This was the first report of the occurrence of quinones in tobacco smoke (Chamberlain & Stedman, 1968).
Synthesis of Enamine Derivatives : Oliveira et al. (2002) synthesized new enamine derivatives of lapachol, including 2-(4-morpholinyl)-3-(3-methyl-2-butenyl)-1,4-naphthalenedione. These derivatives were evaluated for biological activities against Artemia salina, Aedes aegypti, and A549 human breast cells (Oliveira et al., 2002).
Photoreduction Studies : Scaiano, Wintgens, and Netto-Ferreira (1989) examined the photochemistry of 1,1,4,4-tetramethyl-1,4-dihydro-2,3-naphthalenedione. They found that its triplet state shows remarkable reactivity towards hydrogen abstraction, attributed to stabilization of the transition state due to intramolecular hydrogen bonding (Scaiano et al., 1989).
Synthesis of Platinum(II) Compounds : Khan et al. (2004) synthesized a series of platinum(II) compounds incorporating 1,4-bis(trimethylsilylethynyl)naphthalene. These compounds were characterized for their optical spectroscopic properties and showed potential for use in organometallic polymers (Khan et al., 2004).
Safety And Hazards
Specific safety and hazard information for “1,4-Naphthalenedione, 2,3,6-trimethyl-” is not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions for “1,4-Naphthalenedione, 2,3,6-trimethyl-” are not explicitly stated in the available data. However, given its reported antibacterial, antifungal, antitumor, and antiviral activities1, it may have potential applications in medical and pharmaceutical research.
Please note that this information is based on the available data and there might be more recent studies and data available. For a more comprehensive and up-to-date analysis, please refer to recent scientific literature and databases.
properties
IUPAC Name |
2,3,6-trimethylnaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-7-4-5-10-11(6-7)13(15)9(3)8(2)12(10)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWOWQZGAGVVEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174466 | |
Record name | 1,4-Naphthalenedione, 2,3,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Naphthalenedione, 2,3,6-trimethyl- | |
CAS RN |
20490-42-0 | |
Record name | 1,4-Naphthalenedione, 2,3,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020490420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenedione, 2,3,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trimethyl-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,6-TRIMETHYL-1,4-NAPHTHALENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F9265K5XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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